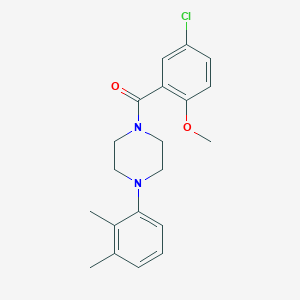![molecular formula C16H19N3OS B3733710 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B3733710.png)
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one
描述
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PTP or PTP1B inhibitor and is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.
作用机制
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor works by inhibiting the activity of 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one, which is a negative regulator of insulin signaling. 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one dephosphorylates insulin receptor substrate (IRS) proteins, which are crucial for the activation of downstream signaling pathways. By inhibiting 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor increases the phosphorylation of IRS proteins, leading to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and lipid metabolism. In addition, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases, including diabetes, obesity, and cancer.
实验室实验的优点和局限性
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has several advantages for lab experiments, including its ability to selectively inhibit 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one without affecting other phosphatases. However, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor can be toxic at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for the research on 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor. One of the most promising areas of research is the development of more potent and selective 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitors that can be used in clinical settings. In addition, the potential applications of 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor in the treatment of neurodegenerative diseases, such as Alzheimer's disease, are currently being explored. Finally, the role of 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor in the regulation of other signaling pathways, such as the MAPK/ERK pathway, is also an area of active research.
科学研究应用
2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been extensively studied for its potential applications in various fields, including diabetes, obesity, cancer, and neurodegenerative diseases. In diabetes and obesity, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been shown to improve insulin sensitivity and glucose metabolism by inhibiting 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one, which is known to negatively regulate insulin signaling. In cancer, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been shown to inhibit the growth of cancer cells by blocking the activation of certain signaling pathways. In neurodegenerative diseases, 2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitor has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16-9-14(12-5-4-8-17-10-12)18-15(19-16)11-21-13-6-2-1-3-7-13/h1-3,6-7,9,12,17H,4-5,8,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFJSMIMVKGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NC(=N2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(difluoromethyl)-2-[3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B3733631.png)
![1-(1-cyclopropylethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]acetamide](/img/structure/B3733642.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3733650.png)
![3H-pyrazolo[3',4':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B3733653.png)
![6-{1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B3733664.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733666.png)
![1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733671.png)


![3-allyl-5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3733690.png)
![3-(1H-indol-3-yl)-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]propanamide](/img/structure/B3733702.png)
![6-methyl-5-[5-(2-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733719.png)
